
3-O-Glucosylchlormadinol acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-Glucosylchlormadinol acetate, also known as CGA, is a natural compound found in coffee beans. It has gained attention in recent years for its potential health benefits, particularly in the area of diabetes management. CGA is a polyphenol compound that has been shown to have antioxidant and anti-inflammatory properties.
作用机制
The mechanism of action of 3-O-Glucosylchlormadinol acetate is not fully understood, but it is thought to work by inhibiting the activity of glucose-6-phosphatase, an enzyme that plays a key role in glucose production in the liver. By inhibiting this enzyme, 3-O-Glucosylchlormadinol acetate can reduce glucose production in the liver, which can improve glucose metabolism and reduce the risk of type 2 diabetes.
Biochemical and Physiological Effects:
3-O-Glucosylchlormadinol acetate has been shown to have a number of biochemical and physiological effects. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce the risk of type 2 diabetes. In addition, 3-O-Glucosylchlormadinol acetate has been shown to have antioxidant and anti-inflammatory properties, which may provide additional health benefits.
实验室实验的优点和局限性
One advantage of 3-O-Glucosylchlormadinol acetate for lab experiments is that it is a natural compound that can be easily synthesized from coffee beans. In addition, 3-O-Glucosylchlormadinol acetate has been shown to have potential health benefits, which makes it an interesting compound for research. However, one limitation of 3-O-Glucosylchlormadinol acetate for lab experiments is that it may not be as potent as other compounds that have been developed specifically for research purposes.
未来方向
There are a number of future directions for research on 3-O-Glucosylchlormadinol acetate. One area of research is the potential use of 3-O-Glucosylchlormadinol acetate for the management of type 2 diabetes. Studies have shown that 3-O-Glucosylchlormadinol acetate can improve glucose metabolism and increase insulin sensitivity, which may make it a useful compound for diabetes management. Another area of research is the potential use of 3-O-Glucosylchlormadinol acetate as an antioxidant and anti-inflammatory agent. Studies have shown that 3-O-Glucosylchlormadinol acetate has antioxidant and anti-inflammatory properties, which may provide additional health benefits. Finally, research could be conducted to investigate the potential use of 3-O-Glucosylchlormadinol acetate in other areas, such as cancer prevention and cardiovascular health.
合成方法
3-O-Glucosylchlormadinol acetate can be synthesized from chlorogenic acid, which is found in coffee beans. The synthesis involves the extraction of chlorogenic acid from the coffee beans, followed by enzymatic hydrolysis to produce 3-O-Glucosylchlormadinol acetate. The enzymatic hydrolysis is carried out using β-glucosidase, which cleaves the glucose moiety from the chlorogenic acid to produce 3-O-Glucosylchlormadinol acetate.
科学研究应用
3-O-Glucosylchlormadinol acetate has been the subject of numerous scientific studies in recent years. It has been shown to have potential health benefits, particularly in the area of diabetes management. Studies have shown that 3-O-Glucosylchlormadinol acetate can improve glucose metabolism, increase insulin sensitivity, and reduce the risk of type 2 diabetes. In addition, 3-O-Glucosylchlormadinol acetate has been shown to have antioxidant and anti-inflammatory properties, which may provide additional health benefits.
属性
CAS 编号 |
113547-99-2 |
|---|---|
分子式 |
C29H41ClO9 |
分子量 |
569.1 g/mol |
IUPAC 名称 |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C29H41ClO9/c1-14(32)29(39-15(2)33)10-7-19-17-12-21(30)20-11-16(5-8-27(20,3)18(17)6-9-28(19,29)4)37-26-25(36)24(35)23(34)22(13-31)38-26/h11-12,16-19,22-26,31,34-36H,5-10,13H2,1-4H3/t16-,17+,18-,19-,22+,23+,24-,25+,26+,27+,28-,29-/m0/s1 |
InChI 键 |
FYXRJCKQDXHCLY-NGBQXFLDSA-N |
手性 SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)Cl)C)OC(=O)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC5C(C(C(C(O5)CO)O)O)O)Cl)C)OC(=O)C |
规范 SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC5C(C(C(C(O5)CO)O)O)O)Cl)C)OC(=O)C |
同义词 |
3-GCMA 3-O-glucosylchlormadinol acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



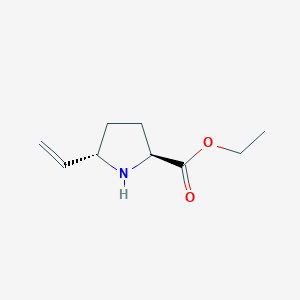
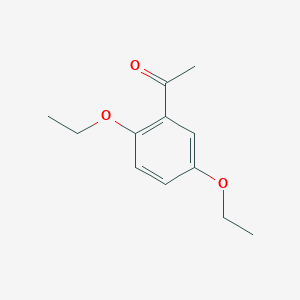
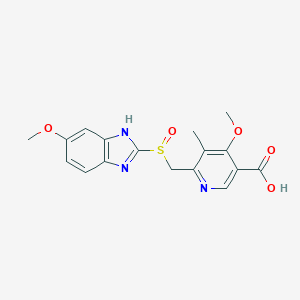
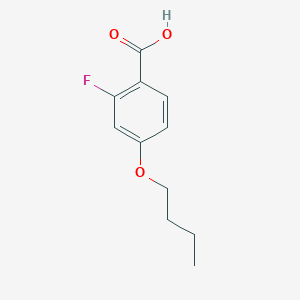
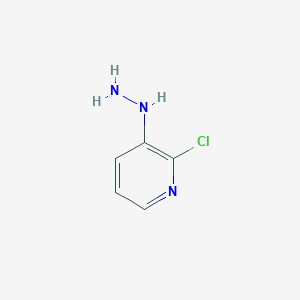
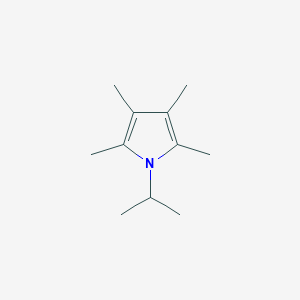

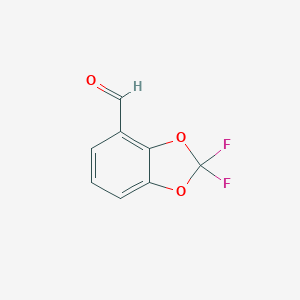
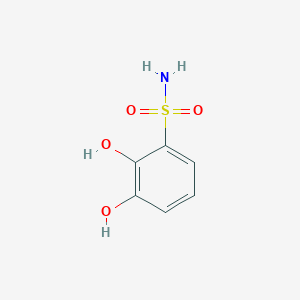

![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)
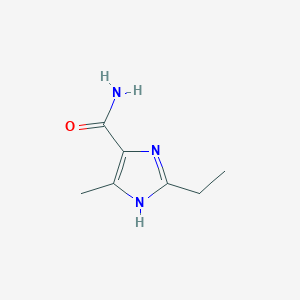
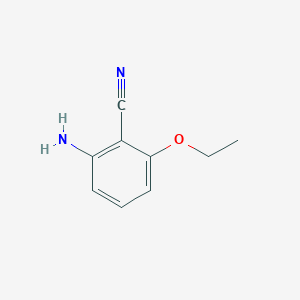
![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)